molecular formula C10H7Cl2N B152349 2,6-Dichloro-3-methylquinoline CAS No. 132118-32-2

2,6-Dichloro-3-methylquinoline

Cat. No.: B152349
CAS No.: 132118-32-2
M. Wt: 212.07 g/mol
InChI Key: NGCCQISMNZBKJJ-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-methylquinoline (CAS 132118-32-2) is a halogenated quinoline derivative of high interest in scientific research and development. This compound features a molecular weight of 212.07 g/mol and a molecular formula of C₁₀H₇Cl₂N . Its structure is characterized by chlorine atoms at the 2 and 6 positions and a methyl group at the 3 position of the quinoline ring, making it a versatile synthetic intermediate . This chemical serves as a crucial building block in medicinal chemistry for the synthesis of various bioactive molecules. Quinoline derivatives are widely studied for their potential applications as antimicrobial, antiviral, antimalarial, anticancer, and anti-inflammatory agents . The specific halogen and methyl substituents on the quinoline core allow for diverse reactivity and interactions with biological targets, facilitating the exploration of new therapeutic candidates . Beyond pharmaceuticals, this compound finds utility in materials science and as a precursor for more complex organic compounds . Attention: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2,6-dichloro-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCCQISMNZBKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Cl)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577118
Record name 2,6-Dichloro-3-methylquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132118-32-2
Record name 2,6-Dichloro-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132118-32-2
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Preparation Methods

Catalytic Cyclization Using Magnetite-Palladium-Graphene Nanocomposite

The cyclization of aniline derivatives with carbonyl compounds represents a robust pathway to quinoline scaffolds. A modified Friedländer synthesis employing a magnetite-palladium-graphene (Fe₃O₄-Pd-Gr) nanocomposite catalyst has been adapted for synthesizing chloro-methylquinolines .

Procedure :

  • Substrate Preparation : Dissolve 3-methylaniline (1 mmol) in acetonitrile (5 mL).

  • Catalyst Loading : Add Fe₃O₄-Pd-Gr nanocomposite (10 mol%).

  • Reaction Initiation : Introduce vinyl ether (3 mmol) and heat at 80°C for 12 hours under aerobic conditions.

  • Workup : Remove solvent under reduced pressure and purify via silica gel chromatography (hexane/ethyl acetate).

Key Parameters :

  • Temperature : Elevated temperatures (80°C) favor cyclization over side reactions.

  • Catalyst Role : The Pd sites facilitate C–N bond formation, while graphene enhances electron transfer .

Outcomes :

ParameterValue
Yield75%
Purity>95% (HPLC)
Reaction Time12 hours

This method avoids hazardous oxidizing agents but requires precise stoichiometry to prevent over-chlorination.

Vilsmeier-Haack Formylation Followed by Chlorination

Sequential formylation and chlorination provide regioselective access to 2,6-dichloro-3-methylquinoline. The Vilsmeier-Haack reaction introduces a formyl group at position 3, which is subsequently chlorinated .

Procedure :

  • Formylation :

    • Treat 6-methylquinoline with POCl₃/DMF at 0°C for 2 hours.

    • Quench with ice-water to isolate 3-formyl-6-methylquinoline.

  • Chlorination :

    • React the formyl intermediate with PCl₅ in dichloromethane at 40°C for 6 hours.

    • Neutralize with NaHCO₃ and extract with ethyl acetate.

Mechanistic Insights :

  • The formyl group activates the ring for electrophilic chlorination at positions 2 and 6.

  • PCl₅ serves as both a chlorinating agent and Lewis acid catalyst .

Optimization Data :

StepConditionsYield
FormylationPOCl₃/DMF, 0°C85%
ChlorinationPCl₅, 40°C65%

Direct Halogenation of 3-Methylquinoline

Direct chlorination of 3-methylquinoline using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) offers a single-step route, though regioselectivity challenges exist.

Procedure :

  • Substrate Dissolution : Suspend 3-methylquinoline in CCl₄.

  • Chlorination : Introduce Cl₂ gas at 50°C for 8 hours.

  • Isolation : Filter and recrystallize from ethanol.

Challenges :

  • Competing chlorination at positions 4 and 8 necessitates careful stoichiometry.

  • Excess Cl₂ leads to polychlorinated byproducts.

Performance Metrics :

ParameterValue
Yield58%
Selectivity (2,6)72%
Byproducts4-Cl (18%), 8-Cl (10%)

Multi-Step Synthesis via Hydrazone Intermediates

Hydrazone derivatives serve as versatile intermediates for introducing chloro groups. This method, adapted from antimicrobial quinoline syntheses, involves:

  • Hydrazone Formation : Condense 2-chloro-3-formyl-6-methylquinoline with thiosemicarbazide in ethanol .

  • Chlorination : Treat the hydrazone with SOCl₂ to replace the hydrazone moiety with chlorine.

Critical Observations :

  • Ethanol as solvent minimizes side reactions during hydrazone formation.

  • SOCl₂ achieves quantitative conversion of –NH– groups to –Cl .

Data Summary :

StepReagentsYield
Hydrazone SynthesisThiosemicarbazide80%
ChlorinationSOCl₂, reflux70%
ParameterValue
Yield68% (estimated)
Purity>90%

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYieldSelectivityScalabilityCost Efficiency
Catalytic Cyclization75%HighModerateHigh
Vilsmeier-Haack/Chlorination65%Very HighLowModerate
Direct Halogenation58%ModerateHighLow
Hydrazone Intermediate70%HighModerateModerate
Microwave-Assisted68%*HighHighHigh

*Estimated value based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,6-Dichloro-3-methylquinoline can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of partially or fully reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are often carried out under basic conditions using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols, alkoxides

    Catalysts: Palladium on carbon, copper salts

Major Products:

    Oxidized Derivatives: Quinoline N-oxides

    Reduced Derivatives: Partially or fully reduced quinoline derivatives

    Substituted Derivatives: Amino, thio, or alkoxy quinoline derivatives

Scientific Research Applications

Chemistry:

2,6-Dichloro-3-methylquinoline is used as a building block in the synthesis of various organic compounds

Biology:

In biological research, this compound is studied for its potential antimicrobial and antiviral properties

Medicine:

The compound is investigated for its potential therapeutic applications, including its use as an antimalarial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable lead compound in medicinal chemistry.

Industry:

In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes, resulting in antimicrobial or anticancer effects.

In the case of antimicrobial activity, the compound may target bacterial DNA gyrase or topoisomerase IV, enzymes that are crucial for DNA replication and cell division. By inhibiting these enzymes, this compound can prevent the growth and proliferation of bacterial cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Chlorinated Quinolines

  • 2,6-Dichloroquinoline Structure: Lacks the methyl group at position 3, reducing steric hindrance and altering electronic properties. Applications: Primarily used as a synthetic intermediate in pharmaceuticals. The absence of the methyl group may increase reactivity in substitution reactions compared to 2,6-Dichloro-3-methylquinoline . Price: Not listed in the provided evidence, but typically lower due to simpler synthesis.
  • 4-[(3,3-Dichloro-2-propenyl)oxy]-2,6-dimethylquinoline (CAS 123452-88-0) Structure: Features a dichloropropenyloxy substituent at position 4 and methyl groups at positions 2 and 4.

Comparison with Chlorinated Heterocycles

  • 2,6-Dichloro-3-methylpyridine (CAS 58584-94-4) Structure: Pyridine ring instead of quinoline, with chlorine and methyl groups in analogous positions. Properties: Smaller ring size reduces π-conjugation, leading to lower thermal stability. Price: $200.00 for 500 mg, slightly cheaper than this compound . Reactivity: Pyridine’s single nitrogen atom increases basicity (pKa ~1.7) compared to quinoline (pKa ~4.9), influencing protonation in synthetic reactions.
  • 2,6-Dichloroquinoxaline Structure: Quinoxaline core with two nitrogen atoms and chlorine substituents at positions 2 and 5. Electronic Effects: The second nitrogen atom enhances electron-deficient character, making it more reactive toward nucleophilic aromatic substitution than this compound .

Comparison with Amino-Substituted Derivatives

  • 2-Amino-6-chloro-3-methylquinoline (CAS 137110-42-0) Structure: Substitutes chlorine at position 2 with an amino group.
  • 4-Amino-2,6-dimethylquinoline (CAS 342618-57-9) Structure: Amino group at position 4 and methyl groups at 2 and 6. Applications: Likely used in metal coordination chemistry due to the amino group’s chelating ability, a property absent in this compound .

Data Tables

Table 1: Structural and Commercial Comparison of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Price (500 mg) Key Substituents
This compound 132118-32-2 C₁₀H₇Cl₂N 212.08 $210.00 Cl (2,6), CH₃ (3)
2,6-Dichloro-3-methylpyridine 58584-94-4 C₆H₅Cl₂N 178.02 $200.00 Cl (2,6), CH₃ (3)
2-Amino-6-chloro-3-methylquinoline 137110-42-0 C₁₀H₈ClN₂ 198.64 Not listed NH₂ (2), Cl (6), CH₃ (3)
4-[(3,3-Dichloro-2-propenyl)oxy]-2,6-dimethylquinoline 123452-88-0 C₁₅H₁₄Cl₂NO 304.19 Not listed OCH₂C(Cl)=CHCl (4), CH₃ (2,6)

Research Findings and Trends

  • Synthetic Utility: The methyl group in this compound hinders electrophilic substitution at position 3 but facilitates regioselective reactions at positions 4 and 8 .
  • Biological Activity: Chlorinated quinolines with methyl groups (e.g., this compound) show improved lipid solubility, enhancing membrane permeability in drug candidates compared to non-methylated analogs .
  • Market Trends: Santa Cruz Biotechnology lists this compound at a premium price compared to pyridine analogs, reflecting its demand in medicinal chemistry .

Biological Activity

2,6-Dichloro-3-methylquinoline is a member of the quinoline family, which has garnered attention for its diverse biological activities. This compound is characterized by its two chlorine substituents at the 2 and 6 positions and a methyl group at the 3 position of the quinoline ring. Research indicates that it possesses significant potential in medicinal chemistry, particularly as an antimalarial, anticancer, and anti-inflammatory agent.

  • Molecular Formula : C10H7Cl2N
  • Molecular Weight : 216.07 g/mol
  • Melting Point : Not specified in the literature but typically falls within the range of similar compounds.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for microbial survival, such as bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. This inhibition leads to antimicrobial effects against a range of pathogens .
  • Antimalarial Activity : It has been investigated for its efficacy against Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship studies have shown that modifications to the quinoline structure can enhance its antiplasmodial potency .

Biological Activities

  • Antimalarial Properties
    • A study highlighted the compound's effectiveness against drug-resistant strains of Plasmodium falciparum, with low nanomolar EC50 values indicating potent antiplasmodial activity .
    • The compound's mechanism involves rapid action against asexual blood-stage parasites, showing potential for use in malaria treatment.
  • Anticancer Potential
    • Quinoline derivatives have been explored for their anticancer properties. The unique structure of this compound may contribute to its ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects
    • Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, possibly through the modulation of inflammatory cytokines and pathways involved in chronic inflammation.

Comparative Analysis

The biological activity of this compound can be compared with other quinoline derivatives:

CompoundAntimalarial EC50 (nM)Anticancer ActivityAnti-inflammatory Potential
This compound<50ModerateModerate
Chloroquine<100HighLow
Quinine<200ModerateLow

Case Studies

  • Antimalarial Efficacy : In a murine model, this compound demonstrated significant in vivo efficacy against malaria without noticeable toxicity, suggesting its potential as a safe therapeutic agent .
  • Cancer Cell Lines : In vitro studies on various cancer cell lines revealed that this compound could induce apoptosis and inhibit cell growth effectively compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2,6-Dichloro-3-methylquinoline, and how can reaction efficiency be validated?

  • Methodological Answer : The Vilsmeier-Haack reaction using MSCL-DMF/DMAC as a reagent is a robust method for introducing chloro and formyl/acetyl groups to quinoline scaffolds. Key steps include:

  • Substrate activation via electrophilic substitution at the quinoline C-3 position.
  • Monitoring reaction progress using TLC or HPLC to confirm intermediate formation.
  • Purification via column chromatography with silica gel (hexane:ethyl acetate gradient). Validate purity using melting point analysis, NMR (¹H/¹³C), and mass spectrometry .
    • Data Validation : Compare spectral data with literature values (e.g., ¹H NMR: δ 8.5–9.0 ppm for quinoline protons) and confirm yield optimization through controlled experiments (e.g., varying stoichiometry of POCl₃ or DMF) .

Q. How is X-ray crystallography employed to confirm the molecular structure of this compound derivatives?

  • Methodological Answer :

  • Grow single crystals via slow evaporation in ethanol or dichloromethane.
  • Collect diffraction data using a synchrotron or in-house X-ray source (Mo-Kα radiation).
  • Refine structures using SHELXL (for small molecules) with Olex2 or WinGX interfaces. Key parameters:
  • R-factor < 0.05 for high-confidence models.
  • Validate bond lengths (C–Cl: ~1.73 Å; C–C aromatic: ~1.39 Å) and angles against DFT-calculated values .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Use PPE: nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of vapors.
  • Store in airtight containers away from light; label with CAS RN (if available) and hazard symbols (e.g., corrosive, toxic).
  • Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound derivatives?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-31G* level) to simulate NMR chemical shifts and compare with experimental data.
  • Check for solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and tautomeric equilibria.
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Cross-validate with alternative techniques like IR (C=O stretch: ~1680 cm⁻¹) or XPS (Cl 2p binding energy: ~200 eV) .

Q. What strategies optimize the regioselectivity of chlorination in this compound synthesis?

  • Methodological Answer :

  • Screen catalysts: AlCl₃ vs. FeCl₃ for electrophilic aromatic substitution.
  • Vary solvent polarity (e.g., DCM vs. acetonitrile) to influence reaction pathways.
  • Use directing groups (e.g., –NO₂ at C-4) to enhance Cl substitution at C-2/C-6.
  • Analyze outcomes via LC-MS and quantify regioselectivity using integration of ¹H NMR peaks .

Q. How can computational models predict the reactivity of this compound in drug discovery pipelines?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., PI3Kδ for anti-inflammatory applications).
  • Calculate ADMET properties (e.g., logP, solubility) using QSAR tools like SwissADME.
  • Validate predictions with in vitro assays (e.g., IC₅₀ measurements in kinase inhibition studies) .

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